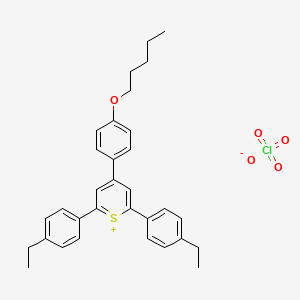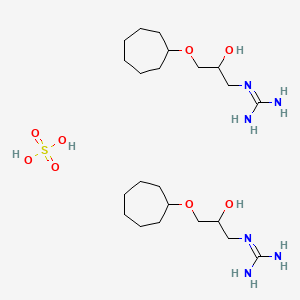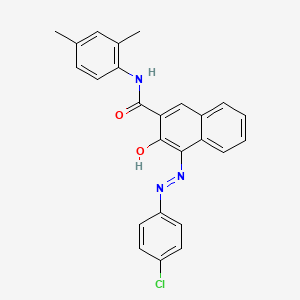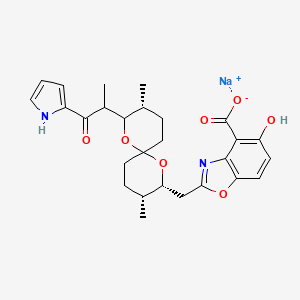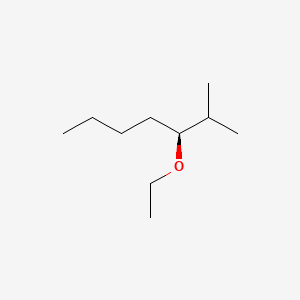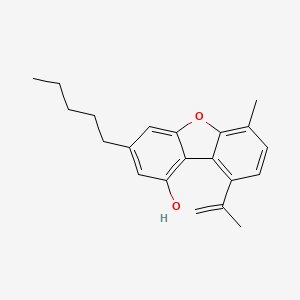
Dehydrocannabifuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrocannabifuran is a phytocannabinoid found in Cannabis sativa L. It is a naturally occurring compound that has garnered interest due to its structural similarity to other well-known cannabinoids. This compound is part of a diverse group of isoprenylated resorcinyl polyketides, which are known for their various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dehydrocannabifuran can be synthesized through the aromatization of the menthyl moiety of cannabielsoin to yield the thymyl moiety of this compound . This process involves specific reaction conditions that facilitate the transformation of the chemical structure.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, it is typically isolated from aged samples of hashish or cannabis smoke condensate . The compound is available as an analytical reference standard, often in a solution of acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions: Dehydrocannabifuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the reaction.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different functional groups.
Aplicaciones Científicas De Investigación
Dehydrocannabifuran has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a reference standard for analytical purposes. It helps in the identification and quantification of cannabinoids in various samples .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules .
Medicine: this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with cannabinoid receptors makes it a candidate for further exploration in medical research .
Industry: In the industrial sector, this compound is used in the development of new products and formulations that leverage its unique properties. Its role in the cannabis industry is particularly noteworthy .
Mecanismo De Acción
The mechanism of action of dehydrocannabifuran involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are widely distributed in the central nervous system and peripheral tissues. This compound mimics the effects of endogenous cannabinoids, leading to various biological responses .
Comparación Con Compuestos Similares
- Cannabifuran
- Cannabioxepane
- Cannabicoumaronone
These compounds share a common core structure but differ in their specific functional groups and biological effects .
Propiedades
Número CAS |
56154-59-7 |
|---|---|
Fórmula molecular |
C21H24O2 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
6-methyl-3-pentyl-9-prop-1-en-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H24O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-12,22H,2,5-8H2,1,3-4H3 |
Clave InChI |
NAGBBYZBIQVPIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(=C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


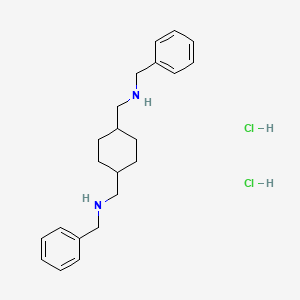
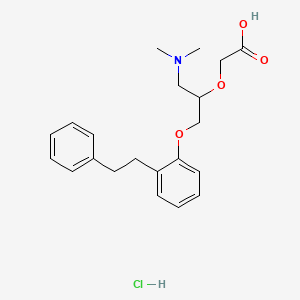

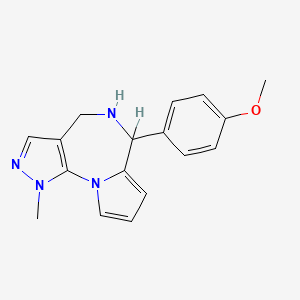
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
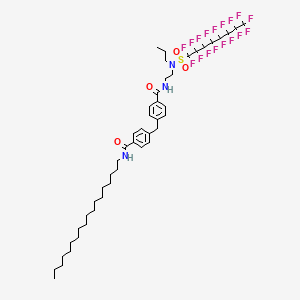
![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
